2,5-Dimethylbenzylamine
Overview
Description
2,5-Dimethylbenzylamine is an organic compound with the molecular formula C₉H₁₃N. It consists of a benzyl group substituted with two methyl groups at the 2 and 5 positions and an amino group attached to the benzyl carbon. This compound is a clear, colorless liquid with a characteristic amine odor. It is used in various chemical processes and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzylamine can be synthesized through several methods. One common method involves the Eschweiler-Clarke reaction, where benzylamine is methylated using formic acid and formaldehyde. Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2,5-dimethylbenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: 2,5-Dimethylbenzaldehyde, 2,5-Dimethylbenzoic acid.
Reduction: this compound derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
2,5-Dimethylbenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is used as a catalyst in the production of polyurethane foams and epoxy resins
Mechanism of Action
The mechanism of action of 2,5-Dimethylbenzylamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The compound’s structure allows it to interact with receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
- N,N-Dimethylbenzylamine
- 2,4-Dimethylbenzylamine
- 3,5-Dimethylbenzylamine
Comparison: 2,5-Dimethylbenzylamine is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interaction with other molecules. Compared to N,N-Dimethylbenzylamine, which has both methyl groups on the nitrogen, this compound has a different steric and electronic environment, leading to distinct chemical behavior. The 2,4- and 3,5- isomers also exhibit different reactivity patterns due to the varying positions of the methyl groups on the benzene ring .
Properties
IUPAC Name |
(2,5-dimethylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJNPFWZXIGIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059087 | |
Record name | Benzenemethanamine, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-48-1 | |
Record name | 2,5-Dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347CK3BPQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,5-dimethylbenzylamine in the design of the chiral organopalladium complex?
A1: The research highlights the use of this compound as a key component in creating a new chiral auxiliary for organopalladium complexes []. This specific compound was chosen due to its structural features that allow for the formation of a stable cyclopalladated dimer. This dimer can be efficiently resolved into its enantiomers, a crucial step in obtaining enantiomerically pure catalysts.
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